Silane, dibutyl dimethyl
Overview
Description
Silane, dibutyl dimethyl, also known as di-n-butyl-dimethylsilane, is an organosilicon compound characterized by the presence of two butyl groups and two methyl groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, dibutyl dimethyl, typically involves the reaction of dimethyldichlorosilane with butyl lithium. The reaction proceeds as follows:
(CH3)2SiCl2+2BuLi→(CH3)2SiBu2+2LiCl
This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound, involves the Müller-Rochow process, which is a key method for producing various organosilicon compounds. This process involves the direct reaction of silicon with methyl chloride in the presence of a copper catalyst to produce dimethyldichlorosilane, which is then further reacted with butyl lithium to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Silane, dibutyl dimethyl, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The butyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents.
Substitution: Reagents such as halogens or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, dibutyl dimethyl, has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of silane, dibutyl dimethyl, involves its ability to form strong bonds with oxygen and other electronegative elements. This property makes it an effective reducing agent and a versatile reagent in various chemical reactions. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: A precursor in the synthesis of silane, dibutyl dimethyl.
Trimethylsilyl chloride: Another organosilicon compound with similar reactivity but different substituents.
Phenylsilane: Contains phenyl groups instead of butyl groups.
Uniqueness
This compound, is unique due to its specific combination of butyl and methyl groups, which impart distinct chemical properties such as increased hydrophobicity and reactivity compared to other silanes .
Properties
IUPAC Name |
dibutyl(dimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24Si/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSYBGWRTXFORQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296008 | |
Record name | Silane, dibutyl dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-06-5 | |
Record name | NSC106794 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, dibutyl dimethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.